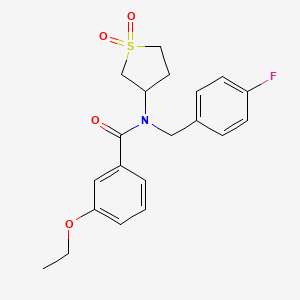

N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(4-fluorobenzyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzamide derivatives are typically synthesized through condensation reactions involving the corresponding benzoic acid or its derivatives with amines or amides. For example, the synthesis of benzamide compounds often involves the use of activating agents or catalysts to facilitate the formation of the amide bond from the respective carboxylic acid and amine components. Advanced methods may involve cross-coupling reactions or nucleophilic substitution, depending on the functional groups present in the starting materials (Gomathi Vellaiswamy & S. Ramaswamy, 2017; S. Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is significantly influenced by the nature of substituents attached to the benzamide backbone. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly employed to elucidate the structural aspects. These techniques reveal the conformational preferences, molecular orientation, and potential intramolecular interactions within the compounds. For example, fluorine atoms can affect the electronic distribution across the molecule, influencing its reactivity and interaction with biological targets (D. Dey et al., 2021).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and conjugate additions, depending on their functional groups. The presence of a fluorobenzyl group can enhance electrophilic character, facilitating reactions at aromatic positions. Such modifications can lead to compounds with varied biological activities and chemical properties (J. Mukherjee, 1991).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can decrease the solubility in water while potentially increasing thermal stability. These properties are critical for the compound's application in various fields, including material science and pharmaceuticals (Sahil Goel et al., 2017).

科学的研究の応用

Inhibitors of Stearoyl-CoA Desaturase-1

N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(4-fluorobenzyl)benzamide is part of a series of compounds studied for their potential as inhibitors of Stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. This research has led to the identification of potent SCD-1 inhibitors that demonstrate a dose-dependent decrease in plasma desaturation index in murine models, suggesting potential therapeutic applications in conditions associated with lipid metabolism disorders (Uto et al., 2009).

Imaging of Sigma2 Receptor Status in Solid Tumors

Fluorine-18 labeled benzamide analogues, including N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(4-fluorobenzyl)benzamide derivatives, have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, indicating their utility in non-invasively assessing tumor receptor status and aiding in the management of solid tumors (Tu et al., 2007).

Fluorine-18 Labeled 5-HT1A Antagonists

Research into fluorine-18 labeled 5-HT1A antagonists involves the synthesis of fluorinated derivatives of known compounds, including N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(4-fluorobenzyl)benzamide. These compounds have been designed for use as molecular imaging probes to quantify 5-HT1A receptor densities in the brain, potentially aiding in the diagnosis and management of psychiatric and neurological disorders (Lang et al., 1999).

Platinum-Catalyzed Intermolecular Hydroamination

The application of platinum-catalyzed intermolecular hydroamination processes to benzamide derivatives demonstrates the versatility of these compounds in synthetic organic chemistry. Research in this area has resulted in efficient synthetic routes to N-ethylbenzamide derivatives, showcasing the potential of N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(4-fluorobenzyl)benzamide and related compounds in the development of novel organic synthesis methodologies (Wang and Widenhoefer, 2004).

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(4-fluorophenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO4S/c1-2-26-19-5-3-4-16(12-19)20(23)22(18-10-11-27(24,25)14-18)13-15-6-8-17(21)9-7-15/h3-9,12,18H,2,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMPMVKWAJYJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)